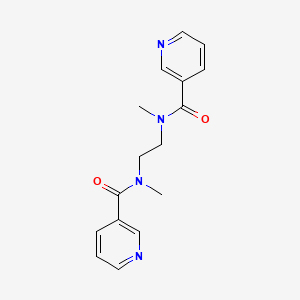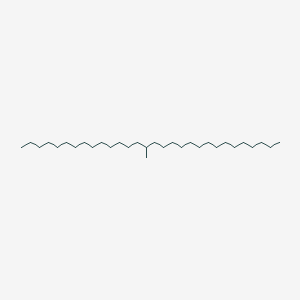
15-Methyltriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Methyltriacontane is a long-chain hydrocarbon with the molecular formula C₃₁H₆₄ . It is a branched alkane, specifically a methyl-substituted triacontane, where a methyl group is attached to the 15th carbon of the triacontane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methyltriacontane typically involves the alkylation of triacontane with a methylating agent. One common method is the Friedel-Crafts alkylation, where triacontane reacts with a methyl halide (such as methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes followed by selective methylation. These processes are typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 15-Methyltriacontane, like other alkanes, primarily undergoes reactions such as:
Oxidation: In the presence of strong oxidizing agents, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Although already fully saturated, it can be involved in hydrogenation reactions under specific conditions.
Substitution: Halogenation reactions, particularly chlorination and bromination, can occur under UV light or high temperatures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Reduction: No significant products as the compound is already saturated.
Substitution: Formation of chlorinated or brominated derivatives of this compound.
Applications De Recherche Scientifique
15-Methyltriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Industry: Utilized in the formulation of lubricants and as a reference material in the calibration of analytical instruments.
Mécanisme D'action
The mechanism of action of 15-Methyltriacontane in biological systems is primarily related to its physical properties rather than specific molecular interactions. As a long-chain hydrocarbon, it can integrate into lipid membranes, affecting their fluidity and permeability. This integration can disrupt microbial cell membranes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Triacontane (C₃₀H₆₂): A straight-chain alkane with similar physical properties but lacks the methyl substitution.
2-Methyltriacontane (C₃₁H₆₄): Another methyl-substituted triacontane, but with the methyl group attached to the second carbon.
15-Methylhentriacontane (C₃₂H₆₆): A longer chain alkane with a similar methyl substitution pattern.
Uniqueness: 15-Methyltriacontane is unique due to its specific methyl substitution at the 15th carbon, which can influence its physical properties and reactivity compared to its straight-chain and differently substituted counterparts.
Propriétés
Numéro CAS |
73189-41-0 |
|---|---|
Formule moléculaire |
C31H64 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
15-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-31(3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31H,4-30H2,1-3H3 |
Clé InChI |
XFBQTKNSZUZQFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


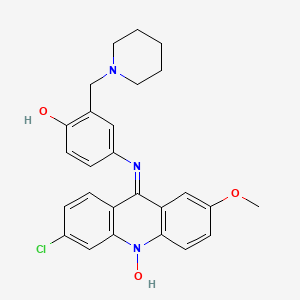



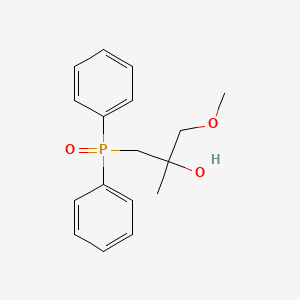
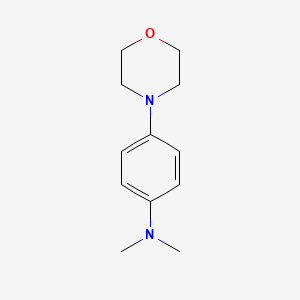

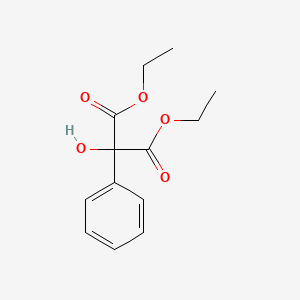
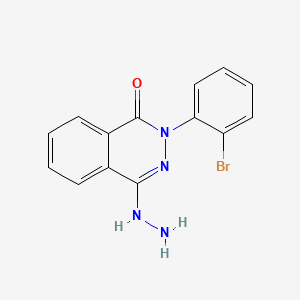
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
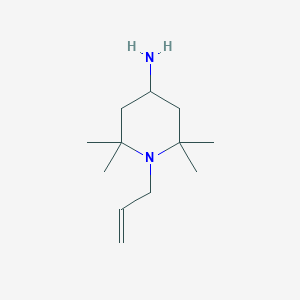
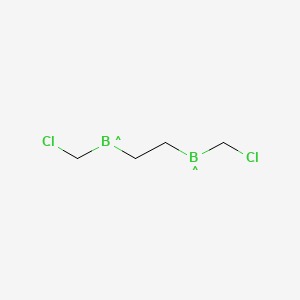
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
